

Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cyanine5.5

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 amine

Cat. No.: B12409592

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Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cyanine5.5 NHS ester. Sulfo-Cyanine5.5 is a water-soluble, near-infrared (NIR) fluorescent dye ideal for a variety of applications, including fluorescence microscopy, *in vivo* imaging, and flow cytometry.^[1] Its emission in the far-red spectrum minimizes background autofluorescence from biological samples. The protocol described herein utilizes the reaction of an N-hydroxysuccinimide (NHS) ester functional group on the dye with a primary aliphatic amine on the oligonucleotide to form a stable amide bond.^{[2][3]} Adherence to this protocol will ensure efficient and reproducible labeling for downstream applications.

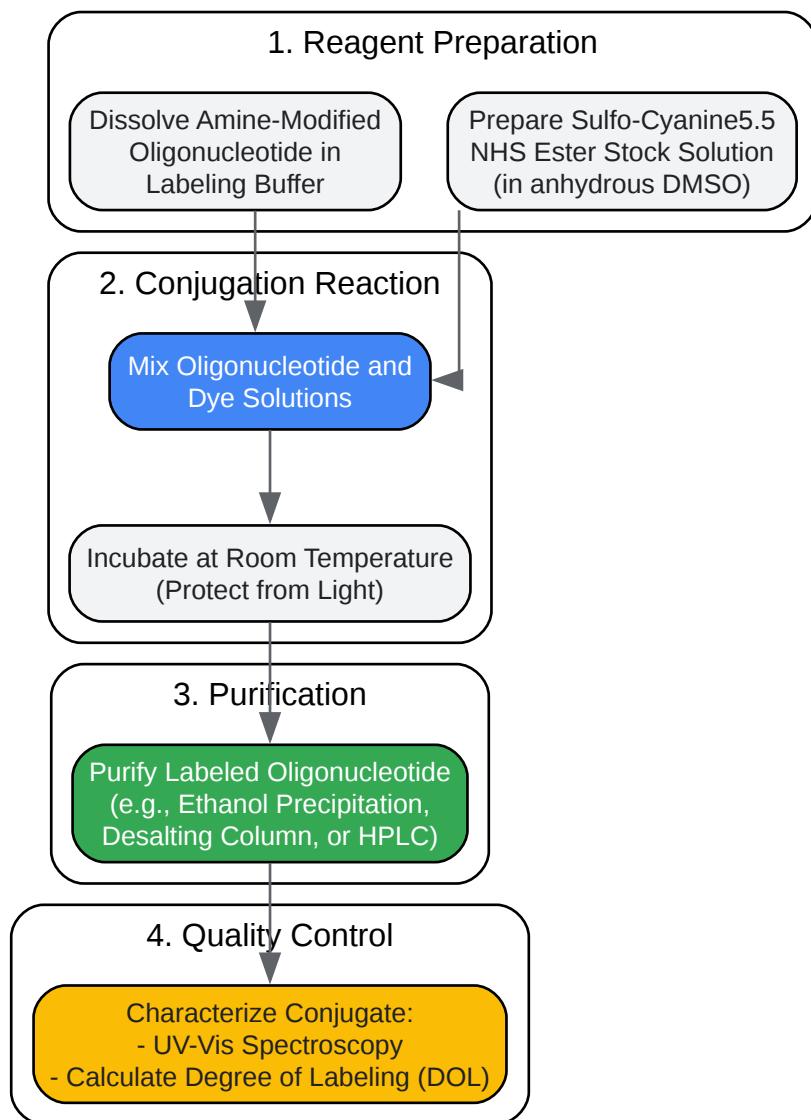
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Sulfo-Cyanine5.5 dye and the labeling reaction.

Parameter	Value	Reference
Sulfo-Cyanine5.5 Spectral Properties		
Maximum Excitation Wavelength (λ_{max})	~675 nm	[1]
Maximum Emission Wavelength (λ_{em})	~694 nm	[1]
Molar Extinction Coefficient (ϵ)	209,000 M ⁻¹ cm ⁻¹	[4]
Reaction Conditions		
Recommended Oligonucleotide Concentration	0.3 - 0.8 mM	[2]
Recommended Dye:Oligonucleotide Molar Ratio	5:1 to 10:1	[3]
Reaction Buffer	0.1 M Sodium Bicarbonate or Sodium Borate	[2]
Reaction pH	8.5 - 9.3	[2]
Reaction Temperature	Room Temperature (~25°C)	[2]
Incubation Time	1 - 3 hours (or overnight)	[2]

Experimental Workflow

The overall workflow for labeling an amine-modified oligonucleotide with Sulfo-Cyanine5.5 NHS ester involves preparation of reagents, the conjugation reaction, and purification of the final product, followed by quality control.

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Caption: Experimental workflow for Sulfo-Cyanine5.5 oligonucleotide labeling.

Experimental Protocols

Materials and Reagents

- Amine-modified oligonucleotide (lyophilized)
- Sulfo-Cyanine5.5 NHS ester (stored desiccated and protected from light at -20°C)
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0 (avoid buffers containing primary amines like Tris)[2][5]
- Nuclease-free water
- For Purification (Ethanol Precipitation):
 - 3 M Sodium Acetate, pH 5.2
 - 100% Ethanol (cold)
 - 70% Ethanol (cold)
- For Purification (HPLC):
 - Acetonitrile (HPLC grade)
 - 0.1 M Triethylammonium acetate (TEAA) buffer

Protocol for Labeling Amine-Modified Oligonucleotides

This protocol is optimized for a 0.2 μ mole synthesis scale of an amine-modified oligonucleotide.

1. Preparation of Amine-Modified Oligonucleotide Solution: a. Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.[2][6] For a 0.2 μ mole synthesis, dissolving in 500 μ L of buffer is a good starting point.[3] b. Vortex the solution to ensure the oligonucleotide is fully dissolved and briefly centrifuge to collect the solution at the bottom of the tube.
2. Preparation of Sulfo-Cyanine5.5 NHS Ester Stock Solution: a. Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation. b. Just before use, prepare a 10-20 mg/mL stock solution of the dye in anhydrous DMSO.[2] c. Vortex until the dye is completely dissolved. This solution is sensitive to moisture and should be used immediately.[2]
3. Conjugation Reaction: a. Add 5-10 molar equivalents of the Sulfo-Cyanine5.5 NHS ester stock solution to the oligonucleotide solution.[3] b. Gently vortex the reaction mixture. c. Incubate at room temperature (~25°C) for 1-3 hours.[2] For convenience, an overnight

incubation can also be effective.[\[6\]](#) d. Crucially, protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.

4. Purification of the Labeled Oligonucleotide: Purification is necessary to remove unconjugated dye. Several methods can be employed:

a. Ethanol Precipitation (for desalting): i. To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).[\[2\]](#) ii. Add 2.5-3 volumes of cold 100% ethanol. iii. Mix well and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[\[2\]](#) iv. Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes.[\[2\]](#) v. Carefully decant the supernatant which contains the bulk of the unreacted dye. vi. Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.[\[2\]](#) vii. Air-dry or briefly vacuum-dry the pellet and resuspend in a desired volume of nuclease-free water or TE buffer.

b. Desalting Columns (e.g., Gel Filtration): Follow the manufacturer's instructions for the specific desalting column being used to separate the labeled oligonucleotide from excess dye.
[\[6\]](#)

c. HPLC Purification (for highest purity): i. Use a reverse-phase (C18) HPLC column. ii. Employ a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).[\[7\]](#) iii. Inject the reaction mixture onto the column. iv. Monitor the eluate at both 260 nm (for the oligonucleotide) and ~675 nm (for the Sulfo-Cyanine5.5 dye). v. Collect the fractions that show a dual-absorbance peak, which corresponds to the labeled oligonucleotide.[\[2\]](#) vi. Lyophilize the collected fractions to obtain the purified product.

Quality Control

1. UV-Vis Spectroscopy and Calculation of Degree of Labeling (DOL): The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each oligonucleotide. It is a critical parameter for ensuring reproducibility.

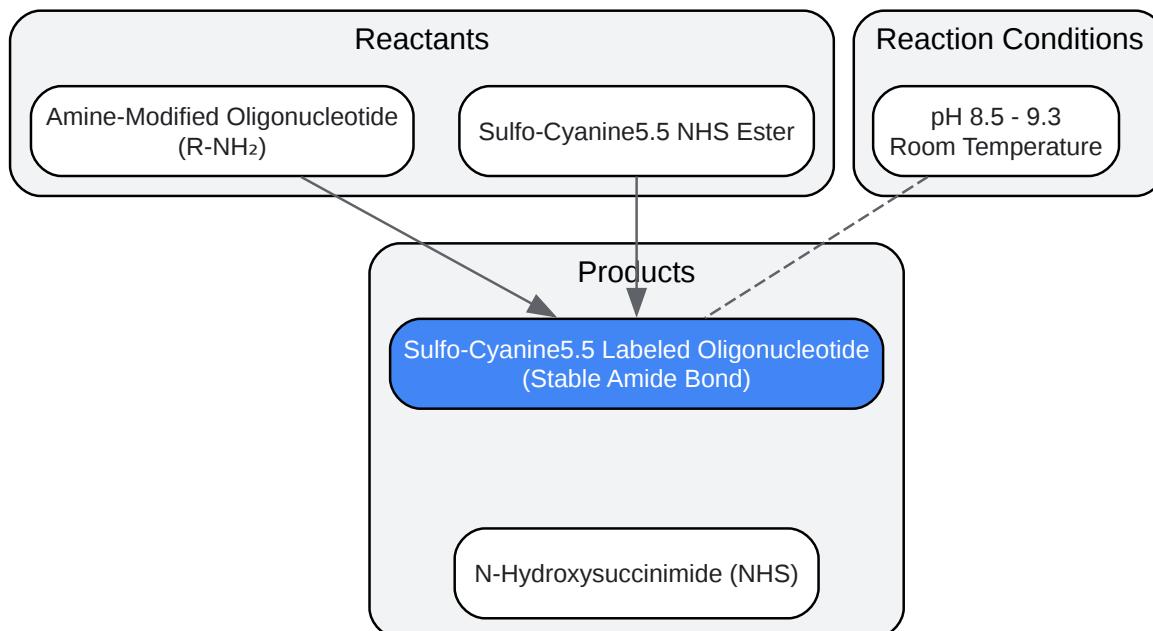
a. Measure the absorbance of the purified conjugate solution at 260 nm (A_{260}) and at the absorbance maximum of Sulfo-Cyanine5.5, which is ~675 nm (A_{675}). b. Calculate the concentration of the dye and the oligonucleotide using the Beer-Lambert law ($A = \epsilon cl$). A correction factor is needed for the oligonucleotide absorbance calculation because the dye also absorbs light at 260 nm.

Formulas:

- Concentration of Dye (M) = $A_{675} / (\epsilon_{675} \times \text{path length})$
 - ϵ_{675} (Sulfo-Cy5.5) = 209,000 $M^{-1}cm^{-1}$
 - Concentration of Oligonucleotide (M) = $[A_{260} - (A_{675} \times CF_{260})] / (\epsilon_{260} \times \text{path length})$
 - CF_{260} (Correction Factor for Sulfo-Cy5.5 at 260 nm) ≈ 0.08 (This value can vary slightly between dye batches and should be confirmed with the supplier if possible).
 - ϵ_{260} (Oligonucleotide) is calculated based on the extinction coefficients of the individual bases in the sequence.
 - Degree of Labeling (DOL) = Concentration of Dye / Concentration of Oligonucleotide
2. Storage of Labeled Oligonucleotides: Fluorescently labeled oligonucleotides should be stored at -20°C in a nuclease-free environment, protected from light.^[8] For long-term storage, resuspension in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) is recommended over water.
^[8]

Signaling Pathway and Logical Relationships

The chemical reaction for labeling an amine-modified oligonucleotide with Sulfo-Cyanine5.5 NHS ester is a straightforward nucleophilic acyl substitution.



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Caption: Chemical reaction pathway for oligonucleotide labeling.

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